Cytidine-5-t (8CI,9CI)

Metabolic Stability Nucleoside Catabolism Pharmacokinetics

Cytidine-5-t (8CI, 9CI), also designated as [5-³H]Cytidine or cytidine-5-³H, is a radiolabeled nucleoside analog wherein a tritium atom is specifically substituted at the 5-position of the cytosine ring. This pyrimidine ribonucleoside (molecular formula C₉H₁₂N₃O₅T, molecular weight 245.22 g/mol) serves as a non-selective metabolic tracer that is enzymatically incorporated into both RNA and DNA, distinguishing it from base-specific or sugar-modified analogs.

Molecular Formula C9H13N3O5
Molecular Weight 245.22 g/mol
CAS No. 14419-78-4
Cat. No. B077100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5-t (8CI,9CI)
CAS14419-78-4
SynonymsCYTIDINE, [5-3H]
Molecular FormulaC9H13N3O5
Molecular Weight245.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T
InChIKeyUHDGCWIWMRVCDJ-QPXMQEAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-5-t (8CI, 9CI, CAS 14419-78-4): A Position-Specific Tritiated Cytidine for Quantitative Nucleoside Tracking


Cytidine-5-t (8CI, 9CI), also designated as [5-³H]Cytidine or cytidine-5-³H, is a radiolabeled nucleoside analog wherein a tritium atom is specifically substituted at the 5-position of the cytosine ring . This pyrimidine ribonucleoside (molecular formula C₉H₁₂N₃O₅T, molecular weight 245.22 g/mol) serves as a non-selective metabolic tracer that is enzymatically incorporated into both RNA and DNA, distinguishing it from base-specific or sugar-modified analogs [1]. Its primary utility in procurement lies in the stable, position-specific nature of the ³H label, which facilitates high-sensitivity quantification in autoradiography, transport kinetics, and nucleic acid biosynthesis studies without altering the compound's native biochemical recognition .

Why Generic Substitution of Cytidine-5-t (CAS 14419-78-4) Fails: Evidence for Position-Specific Tritium Labeling and Metabolic Fidelity


Direct substitution of Cytidine-5-t with alternative tritiated nucleosides such as [³H]-thymidine, [³H]-uridine, or generally labeled [G-³H]cytidine is scientifically invalid due to fundamental differences in metabolic routing, kinetic parameters, and isotopic stability. As demonstrated by comparative autoradiography and biochemical fractionation, [³H]-thymidine is incorporated exclusively into DNA during S-phase, whereas Cytidine-5-t labels both RNA and DNA pools, providing a distinct experimental window [1]. Furthermore, the position-specific 5-³H label in Cytidine-5-t exhibits a biological half-life of 25 hours, which is approximately 25-fold longer than the 1.1-hour half-life observed for [5-³H]-uridine, a difference that directly impacts the feasibility of long-term metabolic tracing experiments [2]. Generic substitution without accounting for these validated kinetic and positional disparities introduces unquantifiable variability in uptake rates, metabolic compartmentalization, and signal persistence, thereby compromising data reproducibility in procurement-driven assay development [3].

Quantitative Evidence Guide for Cytidine-5-t (CAS 14419-78-4): Head-to-Head Comparisons Against Alternative Radiolabeled Nucleosides


Superior Biological Half-Life of Cytidine-5-t Enables Long-Term Metabolic Tracing Compared to Uridine and Thymidine

Cytidine-5-t demonstrates a markedly slower catabolic rate in vivo compared to tritiated uridine and thymidine, a critical differentiator for experiments requiring extended observation windows. A comparative analysis of the total degradation of [³H]nucleosides to ³H₂O in rat plasma revealed that the biological half-life of [5-³H]cytidine is 25 hours, which is approximately 25-fold longer than the 1.1-hour half-life measured for [5-³H]uridine and the 1.3-hour half-life for [6-³H]thymidine [1]. This disparity in metabolic persistence directly impacts the feasibility of long-term labeling studies, as uridine-derived signal is largely converted to ³H₂O and β-alanine within the first hour post-injection, whereas cytidine-derived radioactivity remains associated with the nucleoside pool for a full day [1].

Metabolic Stability Nucleoside Catabolism Pharmacokinetics

Distinct Transport Kinetics of Cytidine-5-t via hCNT1 Enable Differential Uptake Profiling Versus Uridine

The transport of Cytidine-5-t across cellular membranes is mediated by the human concentrative nucleoside transporter 1 (hCNT1) with kinetic parameters that differ significantly from uridine, a commonly used alternative tracer. In transfected mammalian cells expressing recombinant hCNT1, the apparent Michaelis-Menten constant (Km) for cytidine transport was determined to be 140 μM, compared to 59 μM for uridine [1]. This 2.4-fold higher Km value indicates that cytidine has a lower affinity for hCNT1 than uridine, a distinction that directly affects the interpretation of nucleoside uptake assays and the design of competition experiments. Furthermore, deoxycytidine exhibits a comparable Km of 150 μM, confirming that the 5-³H label does not alter the native transport characteristics of the cytidine scaffold [1].

Nucleoside Transport hCNT1 Membrane Kinetics

Dual Incorporation of Cytidine-5-t into Both RNA and DNA Distinguishes It from DNA-Specific [³H]-Thymidine

A critical differentiator for Cytidine-5-t is its metabolic fate: unlike [³H]-thymidine, which is incorporated exclusively into DNA during the S-phase of the cell cycle, Cytidine-5-t is enzymatically converted and incorporated into both RNA and DNA. Autoradiographic and biochemical analysis of HeLa S3 cells incubated with tritiated cytidine confirmed that the majority of the incorporated label is recovered in the RNA fraction, while a portion is also converted to thymidine nucleotides for DNA synthesis [1]. This dual-labeling property contrasts sharply with the single-pathway incorporation of thymidine, as evidenced by studies in Morris hepatoma 3924A where cytidine-5-³H labeled both mitochondrial and nuclear DNA, whereas thymidine-methyl-³H incorporation was restricted [2]. Additionally, excess unlabeled cytidine does not substantially inhibit [³H]-thymidine incorporation, further confirming that these nucleosides operate through distinct enzymatic and compartmentalized pathways [3].

Nucleic Acid Metabolism Autoradiography Cell Cycle

Kinetic Uptake Parameters of Cytidine-5-t in Liver Perfusion: Quantified NBMPR-Sensitive Transport

In isolated perfused mouse liver, the cellular uptake of Cytidine-5-t is characterized by saturable, NBMPR-sensitive transport kinetics that provide quantitative benchmarks for experimental design. Using [5-³H]cytidine and [¹⁴C]inulin as an extracellular marker, the initial phase of cytidine uptake was linear for approximately 15 seconds and exhibited an apparent half-saturation constant (Kt) of approximately 10⁻³ M (1 mM) and a maximum transport rate (Vmax) of approximately 1 μmol·g⁻¹·min⁻¹ for the NBMPR-sensitive component [1]. This kinetic profile is distinct from that of adenosine, which demonstrates a Km of approximately 50 μM in similar systems, and from uridine, whose transport in erythrocytes exhibits a Km near 0.2 mM [2]. The biphasic time course and saturable initial phase confirm that Cytidine-5-t uptake is carrier-mediated rather than diffusion-limited, a property that must be accounted for in quantitative flux studies [1].

Nucleoside Transport Liver Perfusion NBMPR Inhibition

Specific Activity of Cytidine-5-t (20 Ci/mmol) Enables High-Sensitivity Detection Relative to Higher-Specific-Activity Thymidine and Uridine

The specific activity of commercially available Cytidine-5-t is reported as 20 Ci/mmol, a value that positions this tracer for applications requiring moderate sensitivity while minimizing radiolytic decomposition that accompanies higher specific activities . By comparison, tritiated thymidine is available at 71.7 Ci/mmol and tritiated uridine at 60 Ci/mmol, both exceeding 50 Ci/mmol and thus offering higher theoretical detection limits but also exhibiting faster autoradiolytic degradation and shorter shelf-life . Tritiated uracil (40 Ci/mmol) falls between these extremes. The 20 Ci/mmol specification of Cytidine-5-t reflects a deliberate balance between detection sensitivity and chemical stability, as higher specific activities correlate with increased rates of radiolytic byproduct formation that can confound quantitative autoradiography and scintillation counting [1].

Specific Activity Radiolabeled Nucleosides Assay Sensitivity

Validated Research and Industrial Application Scenarios for Cytidine-5-t (CAS 14419-78-4) Based on Quantitative Evidence


Long-Term In Vivo Metabolic Tracing and Pharmacokinetic Studies

Cytidine-5-t is the optimal tracer for in vivo experiments requiring stable signal over extended periods (≥24 hours). Its 25-hour biological half-life, which is 25-fold longer than that of uridine, enables chronic labeling protocols, multi-day nucleic acid turnover assessments, and circadian rhythm studies that are impractical with rapidly catabolized alternatives [1]. The slower degradation rate ensures that the majority of detected radioactivity remains associated with the parent nucleoside or its phosphorylated metabolites rather than being lost as ³H₂O, preserving quantitative accuracy in LADME (Liberation, Absorption, Distribution, Metabolism, Excretion) investigations [1].

Differential Nucleoside Transporter Profiling and Competition Assays

Cytidine-5-t is a preferred substrate for characterizing hCNT1 and ENT transporter kinetics when a low-affinity cytosine-based probe is required. Its apparent Km of 140 μM for hCNT1—2.4-fold higher than uridine's 59 μM—allows researchers to distinguish between high-affinity and low-affinity nucleoside uptake pathways in transfected cell systems [2]. Additionally, the NBMPR-sensitive transport component characterized in perfused liver (Kt ≈ 1 mM, Vmax ≈ 1 μmol·g⁻¹·min⁻¹) provides a quantitative benchmark for validating ENT inhibitor efficacy and for studying nucleoside salvage in hepatic models [3].

Simultaneous RNA and DNA Synthesis Monitoring in Cell Proliferation Assays

For experiments requiring concurrent assessment of transcriptional and replicative activity, Cytidine-5-t is the necessary procurement choice over thymidine. Autoradiographic evidence confirms that Cytidine-5-t labels both nuclear and nucleolar RNA (the predominant labeled fraction) as well as DNA during S-phase, whereas thymidine incorporation is restricted exclusively to DNA [4]. This dual-labeling capability is particularly valuable in cancer biology research, where the relative contributions of RNA and DNA synthesis to overall cellular proliferation can be deconvoluted using a single tracer rather than requiring parallel experiments with separate radiolabels [5].

Quantitative Autoradiography with Reduced Radiolytic Background

Cytidine-5-t's specific activity of 20 Ci/mmol makes it the preferred radiolabel for high-resolution quantitative autoradiography where extended exposure times or multi-day tissue processing are required. Higher-specific-activity alternatives such as [³H]-thymidine (71.7 Ci/mmol) and [³H]-uridine (60 Ci/mmol) undergo accelerated radiolytic decomposition, generating free tritium and labeled degradation products that increase non-specific background and compromise grain density quantification . The moderate specific activity of Cytidine-5-t balances detection sensitivity with chemical stability, ensuring reproducible autoradiographic signal in studies of intralobular hepatocyte heterogeneity and brain nucleoside uptake [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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